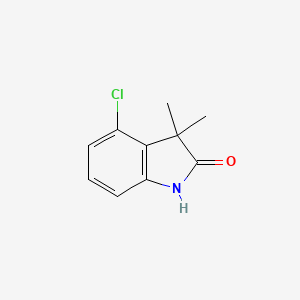

4-Chloro-3,3-dimethylindolin-2-one

Description

The Indolin-2-one Core as a Privileged Structure in Contemporary Chemical Research

The indolin-2-one core is widely recognized as a privileged structure in the landscape of contemporary chemical research, particularly in the discovery of new therapeutic agents. nih.govresearchgate.net This heterocyclic motif is a fundamental component of numerous natural products and synthetic molecules that exhibit a wide array of biological activities. researchgate.netresearchgate.net Its prevalence in medicinal chemistry stems from its ability to serve as a versatile template for the design of compounds that can interact with various biological targets, including enzymes and receptors. researchgate.net

A significant area where the indolin-2-one scaffold has demonstrated immense value is in the development of kinase inhibitors. nih.gov Several approved anticancer drugs, such as Sunitinib and Toceranib phosphate, feature the indolin-2-one core, underscoring its clinical importance. nih.gov The structure-activity relationship studies of indolin-2-one derivatives have been extensively researched, providing valuable insights for the design of new and more potent inhibitors. researchgate.net The adaptability of the indolin-2-one ring system allows for modifications at various positions, enabling chemists to fine-tune the pharmacological properties of the resulting molecules. nih.govacs.org

The indole (B1671886) ring, a key component of the indolin-2-one structure, is itself a ubiquitous motif in many biologically active compounds, including the amino acid tryptophan and the neurotransmitter serotonin. mdpi.com This inherent biological relevance further contributes to the privileged status of the indolin-2-one scaffold in drug discovery. mdpi.com

Significance of Substituted Indolin-2-ones in Synthetic Methodologies

Substituted indolin-2-ones are of paramount importance in the advancement of synthetic methodologies, offering a diverse range of chemical transformations and molecular architectures. The reactivity of the indolin-2-one core, particularly at the C3 position and the nitrogen atom, has been the subject of extensive investigation, leading to the development of novel synthetic routes. researchgate.net

The introduction of various substituents onto the indolin-2-one framework allows for the creation of a vast library of compounds with diverse biological activities. For instance, 3-substituted indolin-2-ones have been synthesized and identified as a novel class of tyrosine kinase inhibitors with selectivity towards specific receptor tyrosine kinases. nih.govacs.org The nature of the substituent at the C3 position can significantly influence the inhibitory potency and selectivity of these compounds. nih.govacs.org

Furthermore, the development of efficient and versatile synthetic methods for preparing substituted indolin-2-ones is a continuous area of research. These methods include multi-component reactions, which allow for the construction of complex molecules in a single step, and various catalytic systems that enable selective functionalization of the indolin-2-one core. thieme-connect.comnih.gov The ability to synthesize a wide range of substituted indolin-2-ones is crucial for exploring their potential applications in various fields, including medicine and materials science. tandfonline.commdpi.comnih.gov

| Compound Name | CAS Number | Molecular Formula | Use in Synthesis |

| 4-Chloro-3,5-dimethylphenol | 88-04-0 | C8H9ClO | Starting material for synthesis of azo dyes. sigmaaldrich.com |

| 4-chloro-2,3-dimethylpyridine 1-oxide | 59886-90-7 | C7H8ClNO | Not specified in provided context. sigmaaldrich.com |

| 2-Chloro-4,4-dimethylcyclohex-1-enecarbaldehyde | 1228943-80-3 | C9H13ClO | Building block in organic synthesis. bldpharm.com |

| 4-chloro-N-[3-chloro-7-(3,3-dimethylbutylamino)-1H-indazol-5-yl]benzenesulfonamide | 3011195 (PubChem CID) | C19H22Cl2N4O2S | Chemical probe and potential lead compound. nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-3,3-dimethyl-1H-indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO/c1-10(2)8-6(11)4-3-5-7(8)12-9(10)13/h3-5H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHHZZCQXGFZAPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC=C2Cl)NC1=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Chloro 3,3 Dimethylindolin 2 One and Analogous Indolinone Structures

Classical and Established Synthetic Routes to the Indolin-2-one Core

Traditional methods for constructing the indolin-2-one nucleus have been the bedrock of indole (B1671886) chemistry for over a century. These reactions often involve cyclization of appropriately substituted acyclic precursors under acidic or basic conditions.

Condensation Reactions for Indolin-2-one Formation

Intramolecular condensation reactions are a cornerstone in the synthesis of the indolin-2-one core. Key among these are the Stolle, Hinsberg, and Friedel-Crafts reactions, each offering a distinct pathway to this heterocyclic system.

The Stolle Synthesis involves the reaction of an N-aryl-α-chloroacetamide with a Lewis acid, typically aluminum chloride, to induce an intramolecular Friedel-Crafts acylation, followed by cyclization to form the oxindole (B195798) ring. wikipedia.org This method is versatile for producing N-substituted oxindoles.

The Hinsberg Oxindole Synthesis provides a route to oxindoles from secondary aryl amines and the bisulfite addition product of glyoxal. wikipedia.orgdrugfuture.comchem-station.com The reaction proceeds through the formation of an intermediate that cyclizes upon heating. drugfuture.com This method is particularly useful for the synthesis of 2-oxygenated indoles. chem-station.com

Intramolecular Friedel-Crafts reactions are a broader class of reactions that can be adapted for oxindole synthesis. wikipedia.orgnih.gov For instance, the cyclization of an N-(halophenyl)acetamide derivative under Friedel-Crafts conditions can lead to the formation of a chloro-substituted oxindole. The specific synthesis of 4-Chloro-3,3-dimethylindolin-2-one could be envisioned through the cyclization of a precursor like N-(2,5-dichlorophenyl)-2,2-dimethylpropanamide, where the cyclization is directed to the position ortho to the amino group and para to the existing chloro substituent.

| Reaction Name | Reactants | Conditions | Product |

| Stolle Synthesis | N-Aryl-α-chloroacetamide | Lewis Acid (e.g., AlCl₃) | N-Substituted Oxindole |

| Hinsberg Oxindole Synthesis | Secondary Aryl Amine, Glyoxal bisulfite | Heating | Oxindole |

| Friedel-Crafts Cyclization | N-(Halophenyl)alkanamide | Lewis Acid | Halogenated Oxindole |

Fischer Indole Synthesis and its Adaptations for Indolinone Derivatives

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a cornerstone of indole chemistry. bhu.ac.inwikipedia.orgthermofisher.combyjus.com It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or ketone. wikipedia.orgbyjus.com While the classical Fischer synthesis yields indoles, modifications of this reaction can be employed to produce indolin-2-one derivatives.

One adaptation involves the use of α-keto acids or their esters as the carbonyl component. The resulting arylhydrazone can then be cyclized under acidic conditions. Subsequent oxidation or rearrangement can lead to the desired oxindole. Another approach, known as the Buchwald modification, utilizes a palladium-catalyzed cross-coupling of an aryl bromide with a hydrazone, which can then undergo Fischer-type cyclization. wikipedia.org This broadens the scope of accessible starting materials. wikipedia.org

| Starting Materials | Key Transformation | Product Type |

| Arylhydrazine, α-Keto acid/ester | Acid-catalyzed cyclization | Indolin-2-one derivative |

| Aryl bromide, Hydrazone | Palladium-catalyzed coupling, then cyclization | Indole, adaptable to oxindoles |

Vilsmeier-Haack Reaction in Indolinone Scaffolding

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). sid.irorganic-chemistry.org While not a direct method for indolin-2-one synthesis, it is a crucial tool for introducing a formyl group onto an indole or indoline (B122111) precursor, which can then be further elaborated to the target oxindole. researchgate.net

For example, the Vilsmeier-Haack reaction of an N-protected oxindole can lead to the formation of a 2-halo-3-formylindole. researchgate.net This intermediate can then be subjected to further transformations to yield a variety of substituted indolin-2-ones. The reaction of indole with the Vilsmeier reagent classically leads to 3-formylation. semanticscholar.org This formylated indole can then be oxidized at the 2-position to afford the corresponding isatin, which can be a precursor to indolin-2-ones.

Transition-Metal-Catalyzed Approaches to Indolinone Synthesis

In recent decades, transition-metal catalysis has revolutionized organic synthesis, and the construction of the indolin-2-one core is no exception. Palladium and rhodium catalysts, in particular, have enabled the development of highly efficient and selective methods.

Palladium-Catalyzed Cyclization and Carbonylation Reactions

Palladium catalysis offers several elegant strategies for the synthesis of indolin-2-ones, most notably through intramolecular Heck reactions and carbonylation processes. nih.gov

The intramolecular Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene within the same molecule. wikipedia.orgorganicreactions.org This has been successfully applied to the synthesis of oxindoles, including those with congested quaternary stereocenters. chim.itnih.gov For example, the cyclization of an o-halo-N-allylanilide can directly yield a 3-methylindolin-2-one.

Palladium-catalyzed carbonylation reactions are another powerful tool for constructing the indolin-2-one ring system. beilstein-journals.orgunical.itnih.govunibo.it These reactions introduce a carbonyl group into the molecule using carbon monoxide gas or a CO surrogate. A domino Heck-carbonylation reaction of o-iodoacrylanilides with terminal alkynes and water has been reported to afford a variety of β-carbonylated 2-oxindole derivatives with a 3,3-disubstituted all-carbon quaternary stereocenter in high yields and enantioselectivities. nih.gov

| Catalytic Approach | Key Precursor | Key Transformation |

| Intramolecular Heck Reaction | o-Halo-N-alkenyl anilide | Pd-catalyzed intramolecular C-C bond formation |

| Palladium-Catalyzed Carbonylation | o-Haloanilide and an alkyne/alkene | Pd-catalyzed carbonylation and cyclization |

Rhodium-Catalyzed C-H Functionalization and Annulation Strategies

Rhodium-catalyzed C-H activation has emerged as a highly atom- and step-economical approach for the synthesis and functionalization of heterocyclic compounds. mdpi.com These methods allow for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds, avoiding the need for pre-functionalized starting materials.

For the synthesis of indolin-2-one analogues, rhodium catalysts can be used to direct the functionalization of specific C-H bonds in indoline or N-aryl acrylamide (B121943) precursors. For instance, rhodium-catalyzed C-H alkoxycarbonylation and acylation of indolines at the C7-position have been achieved using dicarbonates and anhydrides as carbonyl sources, respectively. nih.gov Furthermore, rhodium-catalyzed oxidative annulation of 2-arylindoles with alkenes or alkynes can lead to complex fused indole systems. nih.gov While these examples may not directly yield this compound, the principles of regioselective C-H activation and subsequent annulation provide a powerful platform for the synthesis of a wide array of substituted indolinones. snnu.edu.cnacs.org

| Catalyst System | Substrate | Transformation |

| Rh(III) complexes | Indolines | C7-selective carbonylation/acylation |

| Rh(II) complexes | Protic indoles and diazo compounds | Regioselective C-H alkylation |

| [Cp*RhCl₂]₂ | 2-Arylindoles and alkenes/alkynes | Oxidative annulation |

Cobalt-Catalyzed Cyclization and C-H Alkenylation

Cobalt catalysis has emerged as a powerful tool for the construction and functionalization of indolinone and related heterocyclic structures. These methods often proceed through C-H activation, offering an atom-economical approach to complex molecules.

One strategy involves the cobalt-catalyzed C(7)-H functionalization of indoline derivatives. nih.gov For instance, using a pivaloyl directing group, it is possible to achieve selective C(7)-H alkenylation of indoline derivatives with activated alkenes. nih.gov This method allows for the introduction of various alkenyl groups at a position that can be challenging to functionalize selectively. While not directly producing the indolinone core, this functionalization provides a handle for subsequent transformations.

Another approach is the cationic cobalt(III)-catalyzed intermolecular cyclization of N-nitrosoanilines with alkynes, which leads to the formation of N-substituted indoles. nih.gov This reaction demonstrates high regioselectivity, even with unsymmetrical meta-substituted N-nitrosoanilines. nih.gov Notably, this cobalt-catalyzed system shows good reactivity with internal alkynes bearing electron-deficient groups, which are often unreactive in other noble metal-catalyzed systems. nih.gov

Furthermore, cobalt-catalyzed C-H alkylation of indoles with alcohols has been reported, employing a "borrowing hydrogen" methodology. youtube.com This process utilizes cobalt nanoparticles supported on N-doped carbon to couple various indoles with benzylic, heterocyclic, and even aliphatic alcohols, including methanol. youtube.com This method is significant for creating C-C bonds at the C3 position of the indole ring, which is a key step towards the synthesis of 3,3-disubstituted indolin-2-ones.

A cobalt-N-heterocyclic carbene (NHC) catalyst has been shown to efficiently promote the ortho C-H alkenylation of pivalophenone N-H imine with alkenyl phosphates. nih.gov This reaction proceeds smoothly at room temperature and tolerates a variety of substituted imines and alkenyl phosphates. nih.gov The catalytic cycle is proposed to involve the formation of a cobaltacycle intermediate. nih.gov

| Catalyst System | Reactants | Product Type | Key Features |

| Cobalt(II) salt with pivaloyl directing group | Indoline derivatives, Activated alkenes | C(7)-alkenylated indolines | Selective C(7)-H functionalization. nih.gov |

| Cationic Cobalt(III) | N-nitrosoanilines, Alkynes | N-substituted indoles | High regioselectivity, tolerates electron-deficient alkynes. nih.gov |

| Cobalt nanoparticles on N-doped carbon | Indoles, Alcohols | C3-alkylated indoles | Borrowing hydrogen methodology, broad substrate scope. youtube.com |

| Cobalt-NHC catalyst | Pivalophenone N-H imines, Alkenyl phosphates | o-alkenylated pivalophenones | Mild reaction conditions, proceeds via a cobaltacycle. nih.gov |

Copper-Catalyzed Indolization Pathways

Copper catalysis offers an economical and efficient alternative for the synthesis of indolinones and their precursors. Various copper-catalyzed methodologies have been developed for C-N and C-C bond formation, leading to the desired heterocyclic core.

One such method is the copper-catalyzed synthesis of 4-aminoquinazoline and 2,4-diaminoquinazoline derivatives from substituted 2-bromobenzonitriles and amidines or guanidine. organic-chemistry.org This reaction proceeds under mild conditions using CuI as the catalyst, N,N'-dimethylethylenediamine (DMEDA) as a ligand, and K₂CO₃ as a base. organic-chemistry.org The proposed mechanism involves an Ullmann-type coupling followed by an intramolecular nucleophilic attack. organic-chemistry.org

In a one-pot, palladium-free approach, a copper-mediated domino Sonogashira-5-exo-dig-cyclization of o-iodo-N-phenylbenzamides with phenylacetylene (B144264) has been reported. nih.gov This reaction, using CuI as the catalyst and a salen-type ligand, is followed by a regioselective nucleophilic addition of indole to yield indolyl isoindolinones in an aqueous micellar medium. nih.gov

Furthermore, nano copper oxide (CuO) has been utilized as a recyclable catalyst for the synthesis of 1-substituted indoles. researchgate.net The process involves the aromatization of indoline or indoline carboxylic acid, followed by a C-N cross-coupling reaction with various aryl halides. researchgate.net The nano CuO catalyst can be recovered and reused for multiple cycles without a significant loss of activity. researchgate.net

A four-component domino cyclization for the synthesis of 2-methylpyridines has also been achieved using a copper catalyst. nih.gov This reaction constructs two C-C bonds and two C-N bonds from acetyl ketones, ammonium (B1175870) salts, and tertiary amines in one pot. nih.gov

| Catalyst System | Reactants | Product Type | Key Features |

| CuI/DMEDA | 2-bromobenzonitriles, Amidines/Guanidine | 4-aminoquinazolines | Mild conditions, Ullmann-type coupling mechanism. organic-chemistry.org |

| CuI/Salen-type ligand | o-iodo-N-phenylbenzamides, Phenylacetylene, Indole | Indolyl isoindolinones | One-pot, palladium-free, domino reaction in aqueous medium. nih.gov |

| Nano CuO | Indoline/Indoline carboxylic acid, Aryl halides | 1-substituted indoles | Recyclable catalyst, C-N cross-coupling. researchgate.net |

| Cu(OTf)₂ | Acetyl ketones, Ammonium salts, Tertiary amines | 2-methylpyridines | Four-component domino cyclization. nih.gov |

Green Chemistry Advancements in Indolinone Synthesis

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign methods for indolinone synthesis. These approaches aim to reduce waste, avoid hazardous substances, and improve energy efficiency.

Supramolecular Approaches Utilizing Recyclable Catalysts

The development of recyclable catalytic systems is a cornerstone of green chemistry. Supramolecular chemistry offers innovative strategies for catalyst recovery and reuse.

One such approach involves the use of a fluorous phosphine (B1218219) as an organocatalyst for the synthesis of isoindolinones from 2-cyanobenzaldehydes and α,β-unsaturated ketones or esters. rsc.org This reaction proceeds in green solvents, and both the catalyst and the solvent can be recycled, significantly reducing waste. rsc.org

Thiamine hydrochloride (vitamin B1 hydrochloride) has been identified as an eco-friendly and recyclable organocatalyst for the synthesis of various indole-containing compounds, including 3,3-di(indol-3-yl)indolin-2-ones. rsc.org This method is characterized by its simple operational protocol and low catalyst loading (1 mol%), making it an attractive option for industrial applications. rsc.org

Nano copper oxide (CuO), as mentioned previously, also serves as a recyclable catalyst for the synthesis of N-substituted indoles, demonstrating the potential of nanomaterials in green catalytic processes. researchgate.net

| Catalyst | Reactants | Product Type | Key Features |

| Fluorous phosphine | 2-cyanobenzaldehydes, α,β-unsaturated ketones/esters | Isoindolinones | Recyclable catalyst and solvent, tandem reaction. rsc.org |

| Thiamine hydrochloride | Indoles, Aldehydes/Ketones | Bis(indolyl)methanes, 3,3-di(indol-3-yl)indolin-2-ones | Eco-friendly, recyclable organocatalyst, low catalyst loading. rsc.org |

| Nano CuO | Indolines, Aryl halides | N-substituted indoles | Heterogeneous, recyclable catalyst. researchgate.net |

Microwave and Ultrasound-Assisted Synthetic Protocols

Microwave (MW) and ultrasound (US) irradiation have been increasingly used as non-conventional energy sources to promote organic reactions, often leading to shorter reaction times, higher yields, and milder conditions.

A solvent-free microwave-assisted Bischler indole synthesis has been developed for the preparation of 2-arylindoles. organic-chemistry.org The reaction between anilines and phenacyl bromides is carried out in the solid state, followed by a brief microwave irradiation, offering an environmentally friendly alternative to conventional methods. organic-chemistry.org Similarly, a solvent-free microwave technique has been reported for the synthesis of 7-heteroarylidene indanones. kbhgroup.in

Ultrasound irradiation has been successfully applied to the synthesis of isoindolin-1-one (B1195906) derivatives from 3-alkylidenephtalides and primary amines. nih.govrsc.orgresearchgate.net This method is efficient, high-yielding, and can be performed on a multigram scale. nih.govrsc.orgresearchgate.net The use of ultrasound can enhance the rate of N-acyliminium ion formation, a key intermediate in the reaction. nih.gov Furthermore, a novel ultrasound-mediated radical cascade reaction has been developed for the rapid synthesis of functionalized indolines using an inexpensive and green catalyst (FeSO₄·7H₂O). nih.gov

A comparative study of microwave-assisted and conventional synthesis of 1,5-benzothiazepine (B1259763) derivatives highlighted the advantages of microwave irradiation in terms of reaction time and yield. umich.edu Microwave-assisted synthesis has also been employed for the preparation of various other heterocyclic compounds, including 1,3,4-oxadiazolines and quinazolin-4-one derivatives, often under solvent-free conditions. scholarsresearchlibrary.comnih.gov

| Energy Source | Reactants | Product Type | Key Features |

| Microwave | Anilines, Phenacyl bromides | 2-arylindoles | Solvent-free, rapid, Bischler indole synthesis. organic-chemistry.org |

| Ultrasound | 3-alkylidenephtalides, Primary amines | Isoindolin-1-ones | High efficiency, scalable, one-pot potential. nih.govrsc.orgresearchgate.net |

| Ultrasound | 2-(((N-aryl)amino)methyl)acrylates, Formamides | Functionalized indolines | Radical cascade, green catalyst (FeSO₄·7H₂O). nih.gov |

| Microwave | Benzoxazinone, Various amines | Quinazolin-4-one derivatives | Reduced reaction time, improved yields. scholarsresearchlibrary.com |

Electrochemical Synthesis of Indolinones

Electrochemical synthesis represents a green and sustainable approach to organic reactions, as it uses electricity as a traceless reagent, often avoiding the need for chemical oxidants or reductants.

An electrochemical method for the oxidation of 3-substituted indoles to the corresponding 2-oxindoles has been reported. rsc.org This reaction proceeds in the presence of potassium bromide, where electrochemically generated bromine acts as the oxidizing agent. rsc.org This method provides a logistically straightforward and appealing alternative to the use of stoichiometric and often hazardous chemical oxidants. rsc.org

Furthermore, the electrochemical synthesis of N,N'-disubstituted indazolin-3-ones has been achieved through an intramolecular anodic dehydrogenative N-N coupling reaction. rsc.org This method is characterized by mild reaction conditions, a simple experimental setup, and high atom economy, utilizing inexpensive and sustainable electrode materials. rsc.org

Application of Eco-Friendly Solvents and Catalyst-Free Conditions

The use of eco-friendly solvents and the development of catalyst-free reactions are central to green chemistry. Water is a particularly attractive solvent due to its low cost, non-toxicity, and non-flammability.

A catalyst- and additive-free synthesis of 3-hydroxyisoindolinones has been achieved by reacting 2-alkynylbenzoic acids and amines in water at 100 °C. researchgate.net This method highlights the potential of water as a medium for promoting organic reactions without the need for any catalytic additives.

Solvent-free conditions have also been successfully employed in the synthesis of various heterocyclic compounds. For instance, the CuBr-catalyzed reaction of pyridine, acetophenone, and nitroolefin to produce indolizines proceeds efficiently without a solvent. nih.gov This approach not only enhances the reaction rate but also aligns with the principles of green chemistry by eliminating solvent waste. nih.gov

A metal-free synthesis of 2,2-disubstituted indolin-3-ones has been reported, providing a straightforward method to construct C2-quaternary centers. nih.gov This cross-coupling reaction proceeds from readily available substrates in a short reaction time without the need for a metal catalyst. nih.gov Additionally, a catalyst-free gem-difluorination/spirocyclization of indole-2-carboxamides has been developed for the synthesis of gem-difluorinated C2-spiroindoline derivatives, where Selectfluor acts as both a fluorinating agent and an alkaline accelerator precursor. acs.org

Recent reviews have highlighted the advancements in transition-metal-free synthetic approaches for isoindolinones and their fused analogues, summarizing various pathways that utilize ortho-substituted aromatic substrates under metal-free conditions. rsc.org

Multi-component Reactions for Complex Indolinone Architectures

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. nih.govdovepress.com This approach offers significant advantages, including reduced reaction times, minimal waste generation, and the rapid construction of molecular complexity from simple precursors, aligning with the principles of green chemistry. nih.gov

In the context of indolinone synthesis, MCRs provide a powerful tool for creating diverse molecular libraries. A notable example is the three-component Friedel–Crafts type reaction involving isatins, 1,3-indandione, and N,N-dimethylaniline. nih.gov This reaction, catalyzed by LiClO4 in ethanol, yields complex unsymmetrical oxindoles. nih.gov While not directly producing this compound, the methodology demonstrates the potential for assembling 3,3-disubstituted oxindole cores. For instance, the reaction of isatin, 1,3-indandione, and N,N-dimethylaniline produces 2-(3-(4-(dimethylamino)phenyl)-2-oxoindolin-3-yl)-1H-indene-1,3(2H)-dione in good yield. nih.gov

Another relevant MCR involves the reaction of indoles, carbon disulfide (CS2), and nitroarenes to stereoselectively synthesize (Z)-3-((arylamino)methylene)indoline-2-thiones. nih.gov Although this produces a thio-analog of an indolinone, the core principle of assembling a complex heterocyclic structure in one pot is clearly demonstrated. This method highlights the versatility of MCRs in accessing diverse indoline scaffolds from readily available starting materials. nih.gov

The power of MCRs lies in their ability to be sequenced with other reactions to further increase molecular diversity, making them a cornerstone in modern drug discovery and organic synthesis. dovepress.com

Table 1: Examples of Multi-component Reactions for Indolinone and Analog Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type | Reference |

| Isatin | 1,3-Indandione | N,N-dimethylaniline | LiClO4, Ethanol, Reflux | 2-(3-aryl-2-oxoindolin-3-yl)-1H-indene-1,3(2H)-dione | nih.gov |

| Indole | Carbon Disulfide | Nitroarene | - | (Z)-3-((arylamino)methylene)indoline-2-thione | nih.gov |

| Indole | Formaldehyde | Amino hydrochloride | - | Indole-fused oxadiazepines | rsc.org |

Oxidative Alkylarylation for 3,3-Disubstituted Indolinones

The construction of the C3-quaternary stereocenter in 3,3-disubstituted indolinones is a significant synthetic challenge. Oxidative alkylarylation of N-arylacrylamides has emerged as a highly effective and atom-economical strategy to achieve this. sci-hub.se This method involves a radical-initiated cascade process where an alkyl radical adds to the alkene of an N-arylacrylamide, followed by an intramolecular cyclization of the resulting radical onto the aryl ring to form the indolinone core. sci-hub.seresearchgate.net

A metal-free approach utilizes (diacetoxy)iodobenzene (PhI(OAc)2) as an oxidant to generate alkyl radicals from simple alkanes. researchgate.net This direct oxidative alkylarylation proceeds with good functional group tolerance and provides access to a wide array of 3,3-disubstituted oxindoles in moderate to excellent yields. researchgate.netthieme-connect.com For example, reacting N-methyl-N-phenylmethacrylamide with cyclohexane (B81311) as both the reactant and solvent at 120 °C in the presence of PhI(OAc)2 and NaHCO3 yields the corresponding 3-cyclohexyl-3-methyl-oxindole with high efficiency. thieme-connect.com The reaction tolerates various substituents on the N-aryl ring, including halogens like chlorine, making it directly applicable to the synthesis of precursors for compounds like this compound. thieme-connect.com

Visible-light-mediated methods offer a milder alternative. Diarylation of N-arylacrylamides using aryl diazonium salts can construct two C-C bonds in a single step, providing convenient access to 3,3-disubstituted oxindoles. nih.gov These radical cascade reactions represent a powerful tool for synthesizing alkyl-substituted oxindoles from various alkyl-radical precursors under diverse reaction conditions. sci-hub.se

Table 2: Oxidative Alkylarylation of N-Arylacrylamides

| N-Arylacrylamide Substrate | Alkane/Alkyl Source | Oxidant/Conditions | Product | Yield | Reference |

| N-methyl-N-phenylmethacrylamide | Cyclohexane | PhI(OAc)2, NaHCO3, 120 °C | 3-cyclohexyl-1,3-dimethylindolin-2-one | 90% | thieme-connect.com |

| N-(4-chlorophenyl)-N-methylmethacrylamide | Cyclohexane | PhI(OAc)2, NaHCO3, 120 °C | 5-chloro-3-cyclohexyl-1,3-dimethylindolin-2-one | 89% | thieme-connect.com |

| N-arylacrylamide | Aryl diazonium salt | Visible light | 3,3-diaryl-oxindole | - | nih.gov |

Decarboxylative Cyclization Approaches

Decarboxylative reactions have gained prominence as a sustainable and atom-economical strategy for forming C-C bonds and synthesizing heterocyclic compounds. nih.gov This approach utilizes readily available carboxylic acids as starting materials, which lose carbon dioxide to generate a reactive intermediate that can participate in cyclization. nih.govnih.gov

A sustainable, photoredox method for synthesizing oxindoles employs FeCl3 as a catalyst and uses carboxylate salts as radical precursors. nih.gov The reaction is triggered by ligand-to-metal charge transfer under visible light irradiation at room temperature. This decarboxylative radical cyclization has a broad substrate scope and demonstrates excellent functional group tolerance, proving to be a practical and scalable pathway. nih.gov

Another innovative strategy is the metal-free oxidative intramolecular dearomative spirocyclization of indole-3-formyl-2-carboxamides. acs.org This domino process involves a sequence of oxidation, decarboxylation, and ipso-arylation to afford spiropseudoindoxyls, which are valuable intermediates that can be rearranged to form more complex structures like indoloquinolones. acs.org While complex, this methodology showcases the power of decarboxylation as a key step in intricate synthetic sequences for building diverse heterocyclic frameworks. acs.org These methods highlight the utility of decarboxylative cyclization in creating the core indolinone structure through the strategic removal of a carboxyl group to drive ring formation.

Table 3: Decarboxylative Cyclization for Indolinone Synthesis

| Precursor | Catalyst/Conditions | Key Transformation | Product Type | Reference |

| Alkyl carboxylate salts & N-arylacrylamides | FeCl3, Visible light, Room temp. | Decarboxylative radical cyclization | Oxindoles | nih.gov |

| Indole-3-formyl-2-carboxamides | Metal-free, Oxidative | Oxidation, Decarboxylation, ipso-Arylation | Spiropseudoindoxyls | acs.org |

| Chromone-3-carboxylic acid & Amines | DBU, Microwave | Decarboxylative [3+2] cycloaddition | Pyrroles | nih.gov |

Synthesis of 4 Chloro 3,3 Dimethylindolin 2 One

Retrosynthetic Analysis and Key Starting Materials

A plausible retrosynthetic analysis would suggest that this compound could be synthesized from a suitably substituted aniline (B41778) derivative. The key starting materials would likely be a chloro-substituted aniline and a precursor for the 3,3-dimethyl-2-oxindole core.

Synthetic Routes and Reaction Mechanisms

Several synthetic strategies could be employed for the synthesis of this compound. One potential route could involve the Vilsmeier-Haack reaction for the formylation of a substituted acetanilide, followed by cyclization and subsequent chlorination. orientjchem.org Another approach could be the direct oxidative alkylarylation of an N-arylacrylamide. thieme-connect.com The synthesis of related 3,3-disubstituted oxindoles has been achieved through such methods. thieme-connect.com A patent describes the preparation of 4-chloro indole (B1671886) compounds from N-protected indole-3-formaldehydes using N-chlorosuccinimide (NCS) as a chlorinating agent, which could be a relevant strategy. google.com Additionally, hypervalent iodine-mediated chlorooxidation has been shown to be an efficient method for the synthesis of 3-chloro- and 3,3-dichloro-2-oxindoles from indoles. rsc.org

Mechanistic Investigations of 4 Chloro 3,3 Dimethylindolin 2 One Transformations

Proposed Reaction Mechanisms for Key Synthetic Steps

While a specific, detailed mechanistic study for the synthesis of 4-Chloro-3,3-dimethylindolin-2-one is not extensively documented in the literature, proposed mechanisms can be extrapolated from the synthesis of related 3,3-disubstituted oxindoles and other indolinone derivatives.

A plausible synthetic route to this compound likely involves the cyclization of a suitably substituted N-aryl-α,α-dimethyl-α-haloacetamide or a related precursor. One common strategy for the synthesis of 3,3-disubstituted oxindoles is the intramolecular cyclization of N-arylacrylamides. In the context of this compound, a key step would likely be an intramolecular cyclization of a precursor such as N-(4-chlorophenyl)-2-bromo-2-methylpropanamide.

A proposed mechanism for such a cyclization, often promoted by a base, would involve the following steps:

Deprotonation: A base abstracts the acidic N-H proton from the N-(4-chlorophenyl)-2-bromo-2-methylpropanamide precursor, generating an amide anion.

Intramolecular Nucleophilic Substitution: The resulting anion then acts as a nucleophile, attacking the electrophilic carbon atom bearing the bromine atom in an intramolecular SN2 or SNAr type reaction. This step leads to the formation of the five-membered indolinone ring.

Protonation: Subsequent workup would protonate any remaining anionic species, yielding the final this compound product.

Alternatively, syntheses involving Fischer indole-type reactions followed by oxidation could be envisioned. An interrupted Fischer indole (B1671886) synthesis using an appropriate hydrazine (B178648) and α,α-disubstituted aldehyde could form a cyclic Schiff base, which upon oxidation would yield the oxindole (B195798) core researchgate.net. The specific sequence for incorporating the chloro and dimethyl functionalities would depend on the chosen starting materials.

Another potential pathway involves the direct chlorination of a 3,3-dimethylindolin-2-one (B45635) precursor. Computational studies on the chlorination of 5,5-dimethylhydantoin, a related heterocyclic compound, suggest a mechanism involving initial deprotonation at an N-H site, followed by an SN2 reaction with a chlorinating agent like hypochlorous acid (HOCl) miami.edu. A similar mechanism could be proposed for the chlorination of the aromatic ring of 3,3-dimethylindolin-2-one, where the indole nitrogen or another basic site facilitates the reaction.

Kinetic Isotopic Effect (KIE) Studies in Indolinone Synthesis

In a study of the base-catalyzed ionization of 1,3-dimethylindolin-2-one (B3050237), a primary kinetic isotope effect (kH/kD) of 6.3 ± 0.6 was observed when the proton at the C-3 position was replaced with deuterium. This significant KIE indicates that the abstraction of the C-3 proton is the rate-determining step in the ionization process, which is a key step in many functionalization reactions of indolinones. The reaction involves the deprotonation of the indolinone by a base to form an indole-2-enolate intermediate, which can then react with an electrophile.

Computational modeling of this reaction has been used to further probe the mechanism. The calculations show that the uncatalyzed reaction with water has a high free energy barrier, confirming a slow reaction rate. The calculated KIE for the water-catalyzed route was found to be substantially larger than the experimentally observed value for the base-catalyzed reaction. For the hydroxide-catalyzed mechanism, the calculated KIE was smaller than the experimental value, suggesting that factors like proton tunneling might play a significant role, especially given the small energy barrier in this case.

These studies on a closely related indolinone highlight the utility of KIE in dissecting reaction mechanisms. Similar investigations on this compound would be invaluable for understanding the influence of the chloro substituent on the electronic properties of the molecule and the mechanism of its synthesis and subsequent reactions.

Radical Pathways in Indolinone Functionalization

Radical reactions offer a powerful and versatile approach to the functionalization of heterocyclic compounds, including indolinones. Recent research has demonstrated the utility of radical pathways in the synthesis of 3,3-disubstituted oxindoles, which can be extrapolated to the functionalization of this compound.

One prominent strategy involves the radical-initiated addition/cyclization of N-arylacrylamides. A plausible mechanism for the radical functionalization of a suitable precursor to a 4-chloro-3,3-disubstituted oxindole is as follows:

Radical Generation: The reaction is initiated by the generation of a radical species. For instance, the thermal decomposition of an initiator like dibenzoyl peroxide or the use of a photoredox catalyst can generate a radical.

Hydrogen Abstraction/Addition: This radical can then abstract a hydrogen atom from a C-H bond or add to a double bond to generate a new carbon-centered radical.

Radical Cascade: This newly formed radical can then participate in a cascade of reactions. For example, in the context of synthesizing 3,3-disubstituted oxindoles, an alkyl radical can add to the double bond of an N-arylacrylamide.

Intramolecular Cyclization: The resulting radical intermediate can then undergo an intramolecular cyclization onto the aromatic ring to form the oxindole core.

Termination: The reaction is terminated by a final step, such as a hydrogen atom transfer or an oxidation/reduction step, to yield the final product.

A metal-free approach for the synthesis of 3,3-disubstituted oxindoles via a direct oxidative alkylarylation of N-arylacrylamides with simple alkanes has been reported. thieme-connect.com The proposed mechanism involves the generation of an acetoxy radical from PhI(OAc)2, which then abstracts a hydrogen atom from an alkane to form an alkyl radical. This alkyl radical adds to the N-arylacrylamide, and the resulting radical intermediate undergoes intramolecular cyclization. A final electron transfer and deprotonation step yield the 3,3-disubstituted oxindole. thieme-connect.com

Furthermore, visible-light-mediated diarylation of N-arylacrylamides with aryl diazonium salts provides another radical pathway to 3,3-disubstituted oxindoles. These examples underscore the potential for employing radical chemistry to introduce a wide range of substituents at the C-3 position of the indolinone core, including the this compound scaffold.

Role of Catalysts and Reagents in Reaction Selectivity and Efficiency

The choice of catalysts and reagents is paramount in controlling the selectivity and efficiency of chemical reactions leading to and involving this compound. Various catalytic systems and reagents have been employed in the synthesis of related indolinone and oxindole structures, and their roles are crucial in directing the reaction towards the desired product.

Lewis Acid Catalysis: Lewis acids are frequently used to activate substrates and promote cyclization reactions. In the synthesis of 3,3-disubstituted indolenines, which are structurally related to indolinones, Lewis acids like BF3·OEt2 have been shown to catalyze the alkylation of 2,3-disubstituted indoles with trichloroacetimidates. The Lewis acid activates the electrophile, facilitating the nucleophilic attack by the indole.

Transition Metal Catalysis: Palladium catalysts are widely used in cross-coupling and cyclization reactions for the synthesis of heterocyclic compounds. For instance, the intramolecular reductive Heck reaction of enamides in the presence of a Pd(OAc)2/Ph3P catalytic system has been used to synthesize 3,3-disubstituted isoindolin-1-ones nih.gov. Such methods could potentially be adapted for the synthesis of this compound from a suitable halo-substituted precursor.

Hypervalent Iodine Reagents: Hypervalent iodine reagents have emerged as powerful tools for oxidative transformations. In the context of indolinone synthesis, 1-chloro-1,2-benziodoxol-3-(1H)-one has been used for the controllable synthesis of 3-chloro- and 3,3-dichloro-2-oxindoles from indoles rsc.org. The stoichiometry of the reagent was found to be critical for selectivity: two equivalents of the reagent led to the monochlorinated product, while three equivalents resulted in the dichlorinated product rsc.org. This highlights the precise control that can be achieved by the choice of reagent and reaction conditions.

Base-Mediated Reactions: As mentioned in section 4.1, bases play a crucial role in promoting cyclization reactions by deprotonating acidic protons. The choice of base can influence the reaction rate and selectivity. For instance, in the synthesis of 3,3-disubstituted isoindolin-1-ones via a cascade reaction, K2CO3 was found to be an effective and environmentally benign base wikipedia.org.

The following table summarizes the role of various catalysts and reagents in the synthesis of indolinone and related heterocyclic structures, which can be considered for the synthesis and functionalization of this compound.

| Catalyst/Reagent | Role | Reaction Type | Potential Application for this compound |

| Lewis Acids (e.g., BF3·OEt2) | Activation of electrophiles | Alkylation, Cyclization | Synthesis via intramolecular cyclization |

| Palladium Catalysts (e.g., Pd(OAc)2/Ph3P) | Catalysis of C-C and C-N bond formation | Heck reaction, Cross-coupling | Synthesis from halo-substituted precursors |

| Hypervalent Iodine Reagents (e.g., 1-chloro-1,2-benziodoxol-3-(1H)-one) | Oxidant and chlorine source | Chlorooxidation | Selective chlorination of the indolinone core |

| Bases (e.g., K2CO3, NaH) | Deprotonation, Promotion of cyclization | Intramolecular nucleophilic substitution | Synthesis via cyclization of a suitable precursor |

| Radical Initiators (e.g., Dibenzoyl peroxide, Photoredox catalysts) | Generation of radical species | Radical addition and cyclization | Functionalization at the C-3 position |

Computational and Theoretical Studies of Indolinone Compounds

Density Functional Theory (DFT) Calculations for Structural Elucidation

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to predict the geometric and electronic structure of molecules with high accuracy. For indolinone derivatives, DFT calculations are employed to determine optimized molecular geometries, including bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's shape and steric profile. researchgate.netnanobioletters.com

The process involves optimizing the molecule's geometry to find its lowest energy conformation. nih.gov For a molecule like 4-Chloro-3,3-dimethylindolin-2-one, DFT can precisely calculate the spatial arrangement of the chloro, dimethyl, and oxo groups attached to the core indole (B1671886) structure. These calculations often use basis sets like B3LYP/6-311++G(d,p) to ensure the results are reliable and comparable to experimental data obtained from techniques like X-ray crystallography. researchgate.netnih.gov

Structural parameters obtained from DFT calculations are crucial for correlating a molecule's structure with its activity. For instance, the calculated bond lengths and angles for a related compound, 2-chloro-1H-isoindole-1,3(2H)-dione, show good agreement with experimental data, validating the computational model. researchgate.net While specific crystallographic data for this compound is not detailed, the parameters for analogous structures provide a reliable reference.

Table 1: Representative Geometric Parameters from Computational Studies of Related Chloro-Substituted Heterocycles This table presents typical bond lengths and angles for chloro-substituted heterocyclic systems, as determined by DFT calculations and experimental methods, to illustrate the data obtained through structural elucidation.

| Parameter | Bond/Angle | Typical Calculated Value (DFT) |

| Bond Lengths (Å) | C-C (aromatic) | 1.39 - 1.42 Å nanobioletters.com |

| C=O | ~1.21 Å | |

| C-N | ~1.39 Å | |

| C-Cl | ~1.74 Å | |

| **Bond Angles (°) ** | C-N-C | ~108-112° |

| N-C=O | ~125-128° | |

| C-C-Cl | ~119-121° |

Note: The values are representative and can vary based on the specific molecule and computational method used.

In Silico Modeling of Reaction Pathways

In silico modeling is a critical tool for understanding the mechanisms of chemical reactions, allowing researchers to explore reaction pathways, transition states, and energy barriers without conducting physical experiments. The synthesis of indolinone derivatives can involve complex, multi-step reactions, and computational modeling helps to elucidate these pathways. nih.gov

For example, the synthesis of substituted indolin-2-ones often proceeds through condensation or cycloaddition reactions. acs.orgmdpi.com DFT calculations can model these reaction mechanisms, such as the initial nucleophilic attack, the formation of intermediates, and the final product generation. mdpi.com By calculating the energy of reactants, transition states, and products, a potential energy surface for the reaction can be constructed. This helps in identifying the most favorable reaction pathway and predicting the feasibility and outcome of a proposed synthesis. nih.govmdpi.com

Studies on related heterocyclic systems demonstrate that computational analysis can explain the regioselectivity of reactions, predicting why one isomer is formed over another. nih.gov This predictive power is essential for optimizing reaction conditions to improve yields and purity, which is particularly valuable in the synthesis of complex molecules like this compound.

Electronic Structure Analysis of Indolinone Scaffolds

The electronic structure of a molecule dictates its reactivity, polarity, and spectroscopic properties. For the this compound scaffold, electronic structure analysis provides deep insights into its chemical behavior. Key parameters derived from these analyses include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comscispace.com

The HOMO-LUMO energy gap (ΔE) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. schrodinger.com For indolinone derivatives, the substituents on the aromatic ring and the core structure significantly influence the HOMO and LUMO energy levels. The electron-withdrawing nature of the chlorine atom at the C4 position in this compound is expected to lower the energy of both frontier orbitals.

Another powerful tool is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov In an MEP map, red areas typically denote regions of high electron density (negative potential), often associated with lone pairs on oxygen or nitrogen atoms, while blue areas indicate electron-deficient regions (positive potential), usually around hydrogen atoms attached to electronegative atoms. youtube.com This analysis is vital for predicting how the molecule will interact with other reagents or biological targets. nih.gov

Table 2: Representative Frontier Orbital Energies for Heterocyclic Scaffolds This table provides illustrative HOMO, LUMO, and energy gap values for related heterocyclic compounds to demonstrate the typical output of electronic structure analysis.

| Compound Type | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Phthalocyanine Derivative researchgate.net | -5.07 | -2.90 | 2.17 |

| Diheterophosphinane-2-sulfide mdpi.com | -6.82 | -2.74 | 4.08 |

| Chloropyrimidine wuxibiology.com | -8.51 | -1.15 | 7.36 |

Note: These values are examples from different heterocyclic systems and are highly dependent on the specific molecular structure and the level of theory used in the calculation.

Conformational Analysis and Molecular Dynamics Simulations

Molecules are not static entities; they are flexible and can adopt various three-dimensional shapes or conformations. Conformational analysis aims to identify the stable conformers of a molecule and determine their relative energies. For a substituted indolinone like this compound, this involves analyzing the rotation around single bonds and the puckering of the heterocyclic ring.

Molecular dynamics (MD) simulations extend this analysis by modeling the movement of atoms and molecules over time. nih.gov These simulations provide a dynamic picture of the molecule's behavior in solution, revealing how it fluctuates and interacts with its environment. nih.gov MD is particularly useful for studying the interaction of a molecule within the binding pocket of a protein, a process known as molecular docking. jneonatalsurg.com

While direct MD simulation data for this compound is not specified, studies on analogous indolinone inhibitors demonstrate the utility of these methods. jneonatalsurg.com In silico docking studies place the indolinone derivative into the active site of a target protein to predict its binding orientation and affinity. researchgate.net Subsequent MD simulations can then assess the stability of this binding pose over time, providing insights into the strength and nature of the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. This information is invaluable for the rational design of more potent and selective enzyme inhibitors. acs.org

Role of 4 Chloro 3,3 Dimethylindolin 2 One As a Synthetic Building Block

Precursor in the Construction of Complex Organic Molecules

The inherent reactivity of the oxindole (B195798) core, combined with the specific substitution pattern of 4-Chloro-3,3-dimethylindolin-2-one, provides a robust platform for the synthesis of intricate molecular targets. The oxindole ring system is a privileged scaffold found in numerous natural products, particularly alkaloids. The synthesis of 3,3-disubstituted oxindoles is a key step in the preparation of alkaloids like (±)‐esermethole and (±)‐physostigmine. researchgate.net The presence of the chloro group at the 4-position offers a handle for further functionalization through various cross-coupling reactions, while the N-H group of the lactam can be readily substituted.

The true synthetic potential is often unlocked through reactions at the C3 position, although in this case, it is blocked by two methyl groups. This forces reactions to other parts of the molecule. For instance, the related 6-chloro-oxindole is a crucial intermediate in the synthesis of the antipsychotic drug ziprasidone. google.com In this process, the oxindole is first acylated, then the ketone is reduced to yield a 5-(2-chloroethyl)-6-chlorooxindole intermediate, which is subsequently coupled with a piperazine (B1678402) derivative. google.com A similar strategic approach can be envisioned for this compound, where its core structure serves as the foundation for building biologically active agents.

Furthermore, general methods for the synthesis of 3-chloro-2-oxindoles have been developed using hypervalent iodine-mediated chlorooxidation of indoles. rsc.org These protocols demonstrate the accessibility of the chloro-oxindole core, which is fundamental to the availability of precursors like this compound for more extensive synthetic campaigns.

Scaffold for the Design of Diverse Chemical Libraries

The concept of a molecular scaffold is central to combinatorial chemistry and the generation of chemical libraries for high-throughput screening. This compound is an ideal candidate for such applications due to its multiple points of diversification. The structural core can be systematically modified to produce a large collection of related compounds, each with potentially unique biological or material properties.

The N-H bond of the lactam is a primary site for derivatization. It can be subjected to a variety of reactions, including N-alkylation, N-arylation, and N-acylation, to introduce a wide range of substituents. For example, related heterocyclic systems like 2,3-disubstituted quinazolin-4(3H)-ones are built up from a core that is sequentially reacted with different electrophiles and nucleophiles to create a library of compounds. sapub.org

The aromatic chloro-substituent provides another key diversification point. It can be replaced or modified using transition-metal-catalyzed cross-coupling reactions such as Suzuki, Heck, or Buchwald-Hartwig aminations, allowing for the introduction of various aryl, alkyl, or amino groups. The synthesis of N-substituted-3-chloro-2-azetidinones, for instance, involves a cyclization reaction where the substituents on the resulting ring can be varied, demonstrating a strategy applicable to generating diverse libraries. mdpi.com

A hypothetical library synthesis starting from this compound could involve two diversification steps as shown in the table below.

| Step | Reaction Type | Reagent Examples | Resulting Moiety |

| 1 | N-Alkylation/Arylation | Benzyl bromide, 4-Fluorobenzoyl chloride, Propargyl bromide | Varied N-substituent |

| 2 | Suzuki Coupling | Phenylboronic acid, Thiophene-2-boronic acid, Pyridine-3-boronic acid | Varied C4-substituent |

This two-dimensional variation allows for the rapid generation of a large matrix of distinct molecules, each based on the this compound scaffold.

Integration into Hybrid Molecular Systems for Functional Exploration

The unique properties of this compound make it suitable for incorporation into larger, hybrid molecular systems. This involves covalently linking the oxindole unit to other molecular entities, such as other heterocyclic rings, peptides, or polymers, to create multifunctional molecules. The goal is to combine the properties of each component or to use the oxindole as a core to orient appended functional groups in a specific three-dimensional arrangement.

The synthesis of molecules containing the 1,2,4-triazolethione moiety, for example, often involves building upon a core structure through reactions with reagents like phenyl isothiocyanate or carbon disulfide. mdpi.com Similarly, the this compound core could be functionalized at the nitrogen atom with a linker that is then used to attach it to another molecular system. For instance, an N-acetic acid derivative could be prepared and then coupled to an amino-functionalized nanoparticle or a peptide sequence.

Research on related structures provides a blueprint for these strategies. The reaction of 4-chloro-3-formylcoumarin with hydroxylamine (B1172632) hydrochloride leads to complex rearranged products, demonstrating how a chlorinated heterocyclic core can be transformed to create novel, fused ring systems. orientjchem.org This capacity for rearrangement and cyclization can be exploited to build intricate hybrid molecules where the original oxindole scaffold is embedded within a larger, polycyclic framework.

Synthetic Versatility in Challenging Molecular Architectures

The construction of sterically congested or geometrically constrained molecular architectures poses a significant challenge in organic synthesis. The 3,3-dimethyl substitution on the oxindole ring of this compound introduces a quaternary stereocenter, which can be a valuable feature for directing the conformation of larger molecules.

The rigidity of the indolin-2-one core, combined with the steric bulk of the gem-dimethyl group, can be used to control the spatial orientation of substituents introduced at the N1 and C4 positions. This is particularly useful in the design of ligands for protein binding pockets or in the creation of chiral catalysts where a well-defined three-dimensional structure is essential.

Metal-free, iodine-monochloride-induced cyclization reactions have been used to create 3,3-disubstituted oxindoles from N-alkyl-N-arylacrylamide precursors. researchgate.net This highlights the accessibility of the core structure. Once formed, the 4-chloro group can serve as a linchpin for building out more complex structures. For example, an intramolecular Heck reaction could be envisioned between the C4 position and a tethered alkene substituent attached to the N1 position, leading to the formation of a new, strained polycyclic system. The synthetic versatility of related chloro-heterocycles is well-documented, such as in the synthesis of N-(4-chloro-3-mercaptophenyl)picolinamide, which serves as a precursor for radioligands used in PET imaging. nih.gov This demonstrates the utility of the chloro-substituent in advanced synthetic applications.

Q & A

Q. What are the optimal conditions for synthesizing 4-Chloro-3,3-dimethylindolin-2-one, and how can reaction parameters be systematically optimized?

A multi-step synthesis approach is typically employed, starting with halogenated aniline derivatives (e.g., 4-chloro-3,5-dimethylaniline). Key parameters include temperature control during diazotization and cyclization steps, solvent selection (e.g., THF or DCM), and stoichiometric ratios of reagents. Systematic optimization involves iterative adjustments to reaction time, catalyst loading (e.g., Pd-based catalysts for coupling reactions), and monitoring intermediates via LC/MS . For example, LC/MS retention time analysis (e.g., 1.22 min under SMD-FA10-4 conditions) ensures intermediate purity before proceeding to subsequent steps .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation account for structural features?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming regiochemistry and substituent positions. For instance, NMR signals at δ 1.44 (s, 3H) and δ 3.19 (s, 3H) confirm methyl groups, while aromatic protons appear as singlets (δ 6.54–6.63) due to steric hindrance from the chloro and dimethyl groups . High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H] at m/z 391), and infrared (IR) spectroscopy identifies carbonyl stretches (~1700 cm) .

Q. What purification strategies are recommended for this compound, particularly when dealing with halogenated byproducts?

Column chromatography using silica gel with gradient elution (hexane/ethyl acetate) effectively separates halogenated impurities. For persistent byproducts, recrystallization in ethanol or acetonitrile improves purity. Analytical LC/MS should confirm the absence of contaminants (e.g., dichloro derivatives) by comparing retention times and fragmentation patterns .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound, and what challenges arise during refinement?

Single-crystal X-ray diffraction (SCXRD) provides unambiguous confirmation of molecular geometry and crystal packing. Challenges include low crystal quality due to steric bulk from the chloro and dimethyl groups. SHELXL refinement (via the SHELX suite) is recommended for handling high displacement parameters and twinning. For example, a structure report for 3,3-dichloro-1-(chloromethyl)indolin-2-one achieved an R-factor of 0.035 using SHELXL-2018/3 .

Q. How do steric and electronic effects influence the reactivity of this compound in radical-mediated transformations?

The chloro group acts as an electron-withdrawing substituent, polarizing the indolinone core and stabilizing radical intermediates. Steric hindrance from the dimethyl groups restricts access to the carbonyl oxygen, favoring regioselective C–H functionalization at the 4-position. Experimental validation involves kinetic studies under visible-light photocatalysis (e.g., using Ru(bpy)) and electron paramagnetic resonance (EPR) to detect radical intermediates .

Q. How can computational methods predict the behavior of this compound in supramolecular assemblies?

Density Functional Theory (DFT) calculations (B3LYP/6-31G**) optimize molecular geometry and electrostatic potential surfaces, identifying sites for non-covalent interactions (e.g., halogen bonding). Molecular docking (using software like MOE) predicts binding affinities with biological targets. Experimental validation via SCXRD or isothermal titration calorimetry (ITC) confirms predicted interactions .

Q. When encountering contradictory biological activity data for derivatives, what statistical and experimental controls are essential?

Use a standardized assay protocol with positive/negative controls (e.g., ampicillin for antibacterial studies). Dose-response curves (IC) and replicate experiments (n ≥ 3) minimize variability. For conflicting results, meta-analysis using tools like RCSB PDB or ChEMBL databases identifies structural outliers or assay-specific artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.